molecular formula C11H6ClN B1436038 3-Chloro-5-ethynylisoquinoline CAS No. 1822784-14-4

3-Chloro-5-ethynylisoquinoline

Cat. No.: B1436038
CAS No.: 1822784-14-4
M. Wt: 187.62 g/mol
InChI Key: BZSYBIAUJJKCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethynylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethynylisoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with a suitable isoquinoline derivative.

    Ethynylation: The ethynyl group is introduced via Sonogashira coupling, which involves the reaction of the chlorinated isoquinoline with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethynylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Ethylisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
3-Chloro-5-ethynylisoquinoline serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the development of more complex molecules. The chloro and ethynyl substituents enhance its reactivity, making it suitable for further functionalization and modification in synthetic pathways.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, phenylethynyl-substituted isoquinolines have shown selective inhibition against colon cancer cell lines, demonstrating better efficacy compared to traditional chemotherapeutic agents like 5-fluorouracil .

Case Studies: Colon Cancer
A notable study evaluated the effects of phenylethynyl-substituted isoquinolines on various colon cancer cell lines (LS174T, HT-29, and Caco2). The results indicated that at a concentration of 1 μM, compounds derived from this compound achieved over 99% inhibition of LS174T cell proliferation, surpassing the effectiveness of cisplatin and 5-fluorouracil .

Cell LineThis compound5-FluorouracilCisplatin
LS174T99.5%82.3%24.2%
HT-2935.9%82.9%72.7%
Caco-254.5%60.2%49%

Neuroprotective Effects
Another area of interest is the neuroprotective potential of compounds similar to this compound. Research suggests that these compounds can enhance cerebral blood flow, indicating possible applications in treating neurodegenerative diseases.

Medicinal Applications

Anticancer Properties
The compound has been investigated for its anticancer properties beyond colon cancer. Its mechanism involves targeting specific molecular pathways associated with tumor growth and survival, making it a candidate for further development into therapeutic agents against various cancers.

Antimicrobial and Antiviral Activities
In addition to anticancer research, derivatives of this compound have shown promise as antimicrobial and antiviral agents. Their biological activity is attributed to their ability to disrupt cellular processes in pathogens, although further studies are needed to fully elucidate these effects.

Toxicity and Safety Profile

Understanding the toxicity profile of new compounds is essential for their development as therapeutic agents. Preliminary assessments using zebrafish embryos have been conducted to evaluate the safety of derivatives containing structures similar to that of this compound. These studies are crucial in determining the viability of these compounds for clinical use.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloroisoquinoline: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Ethynylisoquinoline: Lacks the chloro group, affecting its binding properties and biological activity.

    3-Bromo-5-ethynylisoquinoline: Similar structure but with a bromo group instead of chloro, leading to different chemical behavior.

Uniqueness

3-Chloro-5-ethynylisoquinoline is unique due to the presence of both chloro and ethynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Biological Activity

3-Chloro-5-ethynylisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

This compound features a chloro group and an ethynyl group attached to an isoquinoline backbone. This configuration contributes to its distinct chemical reactivity and biological properties. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the synthesis of diverse derivatives for further biological testing.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The chloro and ethynyl groups enhance its binding affinity, allowing it to inhibit enzyme activity effectively. This inhibition can occur through competitive binding at the active site or through allosteric modulation, altering enzyme conformation and function.

Biological Activity Overview

Research has indicated that this compound exhibits promising anticancer , antimicrobial , and antiviral properties. Its efficacy against various cancer cell lines has been documented in several studies:

  • Anticancer Activity : In vitro studies have shown that this compound can significantly inhibit the proliferation of colon cancer cell lines such as LS174T, HT-29, and Caco2. For instance, at a concentration of 1 μM, it achieved over 99% inhibition in LS174T cells, outperforming conventional chemotherapeutics like 5-fluorouracil (5-FU) and cisplatin .

Comparative Biological Activity Data

To illustrate the potency of this compound compared to related compounds, the following table summarizes the percentage inhibition of various cancer cell lines:

CompoundLS174T (1 μM)HT-29 (1 μM)Caco2 (1 μM)
This compound99.5 ± 0.135.9 ± 3.854.5 ± 2.7
5-Fluorouracil (5-FU)82.3 ± 2.582.9 ± 1.860.2 ± 11.5
Cisplatin24.2 ± 5.672.7 ± 3.549 ± 9.6

This table highlights the superior performance of this compound against LS174T cells compared to established chemotherapeutic agents .

Case Studies

Several studies have focused on the biological activity of phenylethynyl-substituted heterocycles, including derivatives of isoquinolines:

  • Colon Cancer Studies : A study demonstrated that phenylethynyl-substituted isoquinolines showed selective inhibition against colon cancer cell lines with better selectivity than traditional treatments .
  • Neuroprotective Effects : Research indicated that compounds similar to this compound could enhance blood flow in cerebral arteries, suggesting potential neuroprotective applications .

Toxicity and Safety Profile

While exploring the therapeutic potential of any new compound is crucial, understanding its toxicity is equally important. Preliminary toxicity assessments in zebrafish embryos have been conducted to gauge safety profiles for new derivatives containing similar structures .

Properties

IUPAC Name

3-chloro-5-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYBIAUJJKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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